molecular formula C17H23N5 B2679918 N4-(4-aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine CAS No. 1706457-52-4

N4-(4-aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine

Cat. No.: B2679918
CAS No.: 1706457-52-4
M. Wt: 297.406
InChI Key: VYOQPGOYFNJPGE-UHFFFAOYSA-N
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Description

N4-(4-aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an aminophenyl group, a cyclohexyl group, and a methylpyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of catalysts such as sodium hydride and solvents like dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N4-(4-aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N4-(4-aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N4-(4-aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction cascades that lead to cellular responses such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an aminophenyl group and a cyclohexyl group attached to a methylpyrimidine core is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

6-N-(4-aminophenyl)-4-N-cyclohexyl-2-methylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5/c1-12-19-16(21-14-5-3-2-4-6-14)11-17(20-12)22-15-9-7-13(18)8-10-15/h7-11,14H,2-6,18H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOQPGOYFNJPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2CCCCC2)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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